molecular formula C20H19NO5S B2560495 (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1706155-43-2

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2560495
CAS RN: 1706155-43-2
M. Wt: 385.43
InChI Key: UFFXPWWGOXWWEC-UHFFFAOYSA-N
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Description

“(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a chemical compound used in scientific research. It exhibits unique properties that enable its application in various fields like drug discovery, organic synthesis, and material sciences. It’s a versatile material that can be used to explore the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of benzofuran derivatives has received considerable attention due to their antifungal N‑myristoyl transferase inhibitor activity . The benzofuran ring system is a common structural element that appears in a large number of medicinally important compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel benzofuran-based compounds have been synthesized, demonstrating significant antimicrobial activity. This includes compounds synthesized using click chemistry approaches, which showed high activity against various microbial strains. The antimicrobial potential of these compounds positions them as potential candidates for the development of new antimicrobial agents. Notably, the inclusion of methoxy groups in some compounds enhanced their antimicrobial efficacy (Sunitha et al., 2017; Kumar et al., 2012).

Antiestrogenic and Anticonvulsant Activities

Compounds derived from benzofuran have also been studied for their antiestrogenic and anticonvulsant activities. Specific derivatives have demonstrated potent activity in these areas, indicating their potential use in treating related conditions. For example, certain derivatives have been found to exhibit a high binding affinity to estrogen receptors, surpassing that of estradiol, and demonstrating potent antiestrogenic activity. Additionally, novel benzofuran derivatives have shown significant efficacy as anticonvulsant agents, with some compounds offering protection indices much higher than standard drugs like phenytoin (Jones et al., 1979; Malik & Khan, 2014).

Structural and Molecular Studies

Extensive research has been conducted on the structural and molecular characteristics of benzofuran derivatives, with studies focusing on their synthesis, crystal structure, and molecular properties. These studies have provided valuable insights into the chemical behavior and interaction patterns of these compounds, which can inform further research and application development in various scientific domains (Swamy et al., 2013; Gumus et al., 2018).

Antiviral and Antitumor Activities

Benzofuran derivatives have been identified as promising agents for antiviral and antitumor therapies. Novel complexes of benzofuran with transition metals have shown significant inhibitory activity against HIV and HCV, with some compounds displaying higher therapeutic indices than existing drugs. Additionally, benzofuran derivatives have been discovered to exhibit selective cytotoxicity against tumorigenic cell lines, suggesting their potential as anticancer agents (Galal et al., 2010; Hayakawa et al., 2004).

properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-25-17-9-5-6-14-12-18(26-19(14)17)20(22)21-11-10-16(13-21)27(23,24)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFXPWWGOXWWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

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